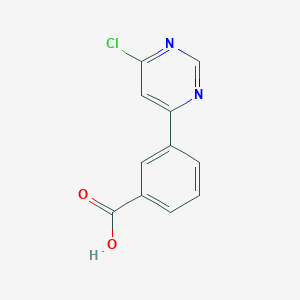

3-(6-Chloropyrimidin-4-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-(6-Chloropyrimidin-4-yl)benzoic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom and a benzoic acid moiety. This structure is indicative of potential biological activity, as pyrimidine derivatives are often explored for their pharmaceutical properties. While the specific compound is not directly studied in the provided papers, related compounds with pyrimidine cores have been synthesized and characterized, suggesting a broader interest in this class of compounds for various applications, including as intermediates in pharmaceutical synthesis and as potential antibacterial agents .

Synthesis Analysis

The synthesis of related pyrimidine compounds typically involves the reaction of substituted benzoic acids with various reagents to form the desired pyrimidine ring. For instance, 2-(pyrimidin-2-yl)benzoic acids have been synthesized using a ring contraction approach starting from 2-carbamimidoylbenzoic acid, which then undergoes intramolecular condensation . Another synthesis route involves the reaction of 2-thiouracil derivatives with halogenating agents to form chloropyrimidine intermediates, which can be further functionalized . These methods highlight the versatility of pyrimidine chemistry and the potential pathways that could be adapted for the synthesis of 3-(6-Chloropyrimidin-4-yl)benzoic acid.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT). For example, the crystal structure of a pyrimidine derivative was determined, revealing a U-shaped conformation and specific dihedral angles between the pyrimidine plane and the benzene rings . Additionally, the molecular geometry and electronic properties of these compounds can be investigated using DFT, providing insights into their reactivity and potential interactions with biological targets .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including benzylation, nitrosation, and hydrogen bonding interactions, which can lead to the formation of polymorphs and supramolecular structures . These reactions are not only important for the synthesis of complex molecules but also for understanding the reactivity and stability of the compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorine can affect these properties, potentially enhancing the compound's biological activity or altering its pharmacokinetic profile. Theoretical calculations, such as those involving molecular electrostatic potential and frontier molecular orbitals, can provide additional information on the chemical reactivity and potential non-linear optical (NLO) properties of these compounds .

Applications De Recherche Scientifique

Condition Optimization for Synthesis

The synthesis of derivatives related to 3-(6-Chloropyrimidin-4-yl)benzoic acid, such as 5-methyl-2-(pyrimidin-2-yl)benzoic acid, has been optimized for improved yield and simplicity. Utilizing palladium-catalyzed Negishi cross-coupling methods and optimizing reaction conditions, researchers have streamlined the synthesis of these compounds, which serve as crucial molecular fragments in the development of therapeutic agents like orexin Filorexant (MK-6096) (Liu, Zhao, Yu, & Liu, 2020).

Fluorescence Probes Development

In the context of detecting highly reactive oxygen species (hROS) and reactive intermediates of peroxidase, novel fluorescence probes have been developed. Compounds like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and its derivatives have been synthesized to reliably detect and distinguish specific reactive oxygen species, offering valuable tools for biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Exploring Synthesis Routes

New methodologies have been developed for synthesizing 2-(pyrimidin-2-yl)benzoic acids, crucial for creating various pharmaceutical and biochemical compounds. These methods involve the ring contraction of 2-carbamimidoylbenzoic acid with various compounds, showcasing a versatile approach to synthesizing these biologically significant derivatives (Hordiyenko, Tkachuk, Shishkanu, Tkachuk, & Shishkina, 2020).

Environmental Degradation Studies

Studies on the degradation of herbicides like chlorimuron-ethyl by Aspergillus niger have shed light on the environmental fate and breakdown of such compounds. The research highlights the metabolic pathways involved in the degradation process, contributing to a better understanding of environmental bioremediation techniques (Sharma, Banerjee, & Choudhury, 2012).

Antiparasitic Properties Exploration

The in vitro antiparasitic properties of various benzothiazole derivatives against parasites like Leishmania infantum and Trichomonas vaginalis have been investigated. These studies contribute to the development of novel therapeutic agents for combating parasitic infections, highlighting the potential medicinal applications of these compounds (Delmas et al., 2002).

Propriétés

IUPAC Name |

3-(6-chloropyrimidin-4-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-10-5-9(13-6-14-10)7-2-1-3-8(4-7)11(15)16/h1-6H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMSCKKGELDRSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624687 |

Source

|

| Record name | 3-(6-Chloropyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Chloropyrimidin-4-yl)benzoic acid | |

CAS RN |

579476-50-9 |

Source

|

| Record name | 3-(6-Chloropyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)